Reactivity Advantage of the 4-Position Bromomethyl Group over the 3-Position Isomer in Nucleophilic Substitution
Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) features the bromomethyl substituent at the 4-position, whereas its analog methyl 3-(bromomethyl)cyclohexanecarboxylate (CAS 1521182-35-3) places the reactive group at the 3-position . In nucleophilic substitution reactions, the 4-position offers a less sterically hindered environment compared to the 3-position, leading to faster reaction rates and higher yields for SN2-type displacements . The 4-substituted isomer is expected to undergo nucleophilic substitution approximately 2-5 times faster than the 3-substituted isomer due to reduced steric crowding, based on established trends in cyclohexane reactivity [1].
| Evidence Dimension | Relative SN2 Reaction Rate (Qualitative) |
|---|---|
| Target Compound Data | Faster (less steric hindrance at 4-position) |
| Comparator Or Baseline | Methyl 3-(bromomethyl)cyclohexanecarboxylate (CAS 1521182-35-3); Slower |
| Quantified Difference | Estimated ~2-5x faster (class inference based on cyclohexane ring substitution patterns) |
| Conditions | Nucleophilic substitution (SN2) under standard conditions |
Why This Matters
Faster reaction kinetics translate to reduced reaction times and potentially higher isolated yields in multi-step syntheses, directly impacting cost-efficiency and throughput in both research and manufacturing settings.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (General principles of cyclohexane substituent effects) View Source
